molecular formula C11H19N3 B13083328 2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13083328
M. Wt: 193.29 g/mol
InChI Key: AQRMQTJNHHOEJM-UHFFFAOYSA-N
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Description

2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with ethyl groups at positions 2 and 7 and a methyl group at position 4. This scaffold is notable for its structural versatility, enabling diverse pharmacological and material science applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2,7-diethyl-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-4-9-6-11-12-7-8(3)10(5-2)14(11)13-9/h6,8,10,12H,4-5,7H2,1-3H3

InChI Key

AQRMQTJNHHOEJM-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CNC2=CC(=NN12)CC)C

Origin of Product

United States

Preparation Methods

Procedure

  • Reactants : Aminopyrazoles act as nucleophilic systems and react with biselectrophilic compounds.
  • Catalysts : Common catalysts include sodium ethoxide or amine-based bases.
  • Solvents : Ethanol or acidic media are frequently employed.
  • Reaction Conditions : Conventional heating is used to achieve cyclization.

Mechanism

The reaction proceeds via an addition-elimination mechanism (aza-Michael type), where the aminopyrazole’s NH group interacts with the electrophilic carbonyl group of the β-ketoester. This is followed by intramolecular cyclization through nucleophilic attack by pyrazolic nitrogen on the residual carbonyl group, resulting in water elimination and formation of the fused ring system.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer a streamlined approach to synthesizing highly substituted pyrazolo[1,5-a]pyrimidines in a single step.

Procedure

  • Reactants : A mixture of aminopyrazoles, aldehydes, and β-ketoesters.
  • Catalysts : Acidic or basic catalysts such as potassium carbonate.
  • Reaction Conditions : Refluxing in solvents like isopropanol for 12–14 hours.
  • Monitoring : Reaction progress is monitored using Thin Layer Chromatography (TLC).

Advantages

  • High yields (often exceeding 80%).
  • Avoidance of intermediate purification steps.
  • Compatibility with various functional groups.

Pericyclic Reactions

Pericyclic reactions provide an alternative route to pyrazolo[1,5-a]pyrimidines without requiring aminopyrazoles as starting materials.

Procedure

  • Reactants : N-propargylic sulfonylhydrazones and sulfonyl azides.
  • Catalysts : Copper(I) chloride drives click reactions leading to triazole formation.
  • Reaction Conditions : One-pot synthesis under controlled heating.
  • Mechanism :
    • Initial click reaction forms a triazole intermediate.
    • Intramolecular Diels–Alder reaction generates the fused ring system.
    • Final elimination reaction yields the desired product.

Use of Ketene Dithioacetals

Ketene dithioacetals are versatile precursors for synthesizing substituted pyrazolo[1,5-a]pyrimidines.

Procedure

  • Reactants : Aminopyrazole derivatives and ketene dithioacetals.
  • Catalysts : Potassium carbonate in isopropanol.
  • Reaction Conditions :
    • Reflux for 12–14 hours.
    • Cooling followed by crystallization from methanol.

Yields

This method consistently provides high yields (80–90%) with excellent purity after crystallization.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction efficiency and reduce time.

Procedure

  • Reactants : Aminopyrazoles and biselectrophilic systems like β-enaminones.
  • Catalysts : Dimethylamino leaving groups improve regioselectivity.
  • Reaction Conditions :
    • Microwave-assisted heating for rapid cyclization.
    • Controlled reaction times ensure high yields.

Advantages

Microwave-assisted protocols improve regioselectivity and scalability while reducing energy consumption compared to conventional heating methods.

Data Table: Summary of Preparation Methods

Method Reactants Catalysts Solvents Reaction Time Yield (%)
Cyclocondensation Aminopyrazoles + β-ketoesters Sodium ethoxide Ethanol Variable High
Multicomponent Reaction Aminopyrazoles + aldehydes Potassium carbonate Isopropanol 12–14 hours >80
Pericyclic Reaction N-Propargylic sulfonylhydrazones Copper(I) chloride One-pot Rapid High
Ketene Dithioacetals Aminopyrazoles + dithioacetals Potassium carbonate Isopropanol 12–14 hours 80–90
Microwave-Assisted Aminopyrazoles + β-enaminones Dimethylamino groups Various solvents Short High

Chemical Reactions Analysis

Types of Reactions: 2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been investigated for its potential as a therapeutic agent due to its diverse biological activities. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anti-inflammatory, anticancer, and antimicrobial properties.

Case Studies:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study demonstrated that a related compound effectively reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
  • Anti-inflammatory Properties : Another study reported that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Synthetic Organic Chemistry

The synthesis of this compound typically involves cyclocondensation reactions. These methods allow for structural modifications that can optimize yields and enhance biological activity.

Synthesis Methods:

  • Cyclocondensation Reactions : Commonly used methods include the reaction of hydrazines with appropriate carbonyl compounds followed by cyclization with diaminopyrimidine derivatives.
  • Optimization Techniques : Researchers have employed various optimization techniques to improve yield and purity during the synthesis process.

Interaction Studies

Research has focused on the interaction of this compound with various biological targets. These studies enhance our understanding of the compound's mechanism of action and therapeutic potential.

Binding Affinity Studies:

Studies have demonstrated that this compound can bind effectively to certain protein targets involved in cell signaling pathways. This binding affinity is crucial for developing targeted therapies in diseases such as cancer.

Mechanism of Action

The mechanism of action of 2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Insights :

  • Electron-donating vs.
  • Steric effects : Bulkier substituents (e.g., diethyl) may hinder regioselective functionalization, as observed in multicomponent reactions where steric hindrance reduces yields .

Physicochemical Properties

Substituents critically influence molecular weight, polarity, and solubility:

Compound Molecular Formula Molecular Weight (g/mol) Polarity Solubility Trends
7-Trifluoromethyl-2-methyl derivative C₈H₉F₃N₄ 218.18 Low (CF₃) Lipophilic, organic solvents
5,7-Dimethyl derivative C₈H₁₃N₃ 151.21 Moderate Soluble in DMSO, ethanol
Target compound C₁₁H₁₉N₃ 193.29 Low (ethyl) Likely soluble in chloroform, ethers

Key Insights :

  • The target compound’s higher molecular weight (193.29 g/mol) compared to dimethyl (151.21 g/mol) and trifluoromethyl (218.18 g/mol) analogs suggests intermediate lipophilicity, balancing membrane permeability and aqueous solubility .
Antibacterial Activity:
  • 3-Substituted derivatives : Compounds with phenyl groups at position 3 (e.g., 3a-d in ) show enhanced antibacterial activity against Gram-positive bacteria, outperforming chloramphenicol in some cases .
  • Role of ethyl groups : The target compound’s ethyl substituents may improve pharmacokinetic profiles by extending half-life through reduced metabolic degradation .

Biological Activity

2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure features a fused pyrazole and pyrimidine ring system with specific ethyl and methyl substitutions that significantly influence its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H14N4
  • Molecular Weight : 180.22 g/mol
  • Structure : The compound consists of a pyrazole ring fused to a pyrimidine ring with ethyl groups at positions 2 and 7 and a methyl group at position 6.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. For instance, a related compound demonstrated selective inhibition of CDK2 with an IC50 value in the nanomolar range .
  • PI3Kδ Inhibition : A recent study identified pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors. The lead compound exhibited an IC50 value of 18 nM against PI3Kδ and showed high selectivity compared to other isoforms .
  • Dihydroorotate Dehydrogenase (DHODH) Inhibition : Another line of research indicates that certain pyrazolo[1,5-a]pyrimidines can inhibit DHODH, a key enzyme in pyrimidine biosynthesis linked to acute myelogenous leukemia (AML). These inhibitors can induce differentiation in AML cell lines at low concentrations while maintaining a favorable toxicity profile .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Binding Affinity : Interaction studies suggest that this compound binds effectively to specific enzymes involved in cancer progression and metabolism. Its structural modifications enhance binding affinity and selectivity towards these targets.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through various pathways. This effect is crucial for its potential use in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 ValueReference
CDK InhibitionCDK2Low nM
PI3Kδ InhibitionPI3Kδ18 nM
DHODH InhibitionDHODH (AML Target)1.2 nM

Case Study Highlights

  • CDK Inhibition : A study reported the identification of a pyrazolo[1,5-a]pyrimidine derivative as a selective CDK inhibitor. This compound demonstrated significant anticancer activity by disrupting cell cycle progression in cancer cells.
  • PI3Kδ Selectivity : Research on benzimidazole derivatives highlighted the potential of pyrazolo[1,5-a]pyrimidines as selective PI3Kδ inhibitors with promising therapeutic implications for autoimmune diseases like systemic lupus erythematosus (SLE) .
  • AML Therapeutics : Investigations into DHODH inhibitors revealed that certain pyrazolo[1,5-a]pyrimidines could effectively induce differentiation in AML cell lines while exhibiting minimal toxicity to non-cancerous cells .

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